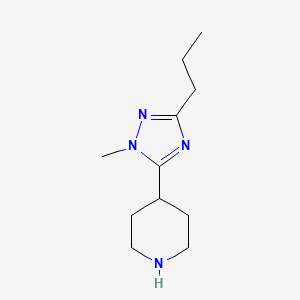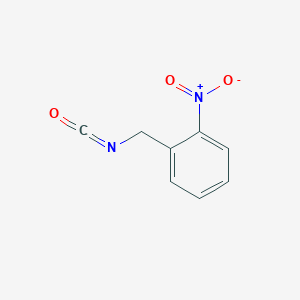
1-(Isocyanatomethyl)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isocyanatomethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring that also bears a nitro group (-NO2)
Métodos De Preparación
The synthesis of 1-(Isocyanatomethyl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzyl chloride with potassium cyanate. The reaction is carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
2-Nitrobenzyl chloride+Potassium cyanate→this compound+Potassium chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-(Isocyanatomethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Addition: The isocyanate group can participate in cycloaddition reactions, forming heterocyclic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and various solvents. Major products formed from these reactions include substituted ureas, carbamates, and heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-(Isocyanatomethyl)-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(Isocyanatomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical synthesis.
Comparación Con Compuestos Similares
1-(Isocyanatomethyl)-2-nitrobenzene can be compared with other isocyanate-containing compounds such as 1,3-bis(isocyanatomethyl)benzene and 1-(isocyanatomethyl)-3,5-dimethyladamantane. These compounds share similar reactivity due to the presence of the isocyanate group but differ in their structural features and specific applications. For example, 1,3-bis(isocyanatomethyl)benzene is used in the production of polyurethanes, while 1-(isocyanatomethyl)-3,5-dimethyladamantane is explored for its potential as an enzyme inhibitor.
Propiedades
Fórmula molecular |
C8H6N2O3 |
|---|---|
Peso molecular |
178.14 g/mol |
Nombre IUPAC |
1-(isocyanatomethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H6N2O3/c11-6-9-5-7-3-1-2-4-8(7)10(12)13/h1-4H,5H2 |
Clave InChI |
VAUCNHHKSNPSBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN=C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



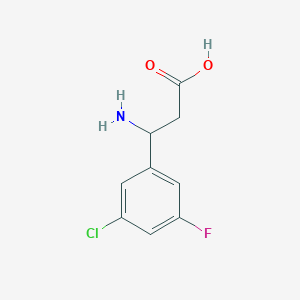

![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
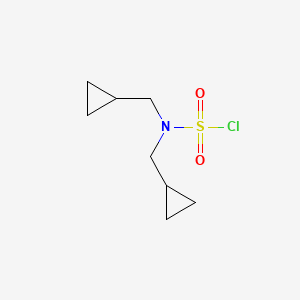
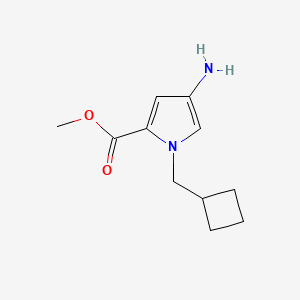
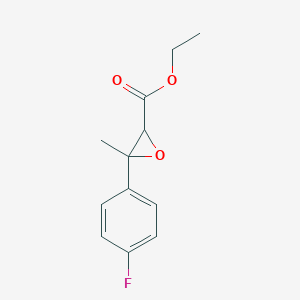
![1-Oxa-5-azaspiro[5.7]tridecane](/img/structure/B13632875.png)
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)

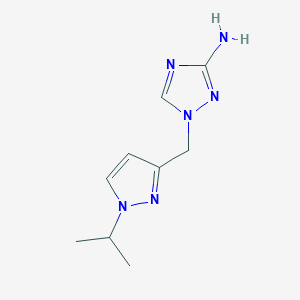

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/structure/B13632904.png)
